Ethyl 3-(4-Bromo-2-nitrophenyl)acrylate
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Overview
Description
Ethyl 3-(4-Bromo-2-nitrophenyl)acrylate is an organic compound with the molecular formula C11H10BrNO4 and a molecular weight of 300.11 g/mol . This compound is characterized by the presence of a bromo group and a nitro group attached to a phenyl ring, which is further connected to an acrylate moiety. It is primarily used in research settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-Bromo-2-nitrophenyl)acrylate can be synthesized through various methods. One common approach involves the reaction of 4-bromo-2-nitrobenzaldehyde with ethyl acrylate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing reaction conditions to maximize yield and purity, using industrial reactors and continuous flow processes to ensure efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-Bromo-2-nitrophenyl)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the acrylate moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as ethyl 3-(4-methoxy-2-nitrophenyl)acrylate.
Reduction: Ethyl 3-(4-amino-2-nitrophenyl)acrylate.
Oxidation: Products may include carboxylic acids or ketones depending on the reaction conditions.
Scientific Research Applications
Ethyl 3-(4-Bromo-2-nitrophenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-Bromo-2-nitrophenyl)acrylate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bromo group can participate in electrophilic aromatic substitution reactions, affecting enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-Bromo-3-nitrophenyl)acrylate: Similar structure but with the nitro group in a different position.
Ethyl 3-(4-Nitrophenyl)acrylate: Lacks the bromo group.
Ethyl 3-(4-Bromo-2-methylphenyl)acrylate: Contains a methyl group instead of a nitro group.
Uniqueness
Ethyl 3-(4-Bromo-2-nitrophenyl)acrylate is unique due to the presence of both bromo and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research applications .
Properties
IUPAC Name |
ethyl 3-(4-bromo-2-nitrophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO4/c1-2-17-11(14)6-4-8-3-5-9(12)7-10(8)13(15)16/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTBTPDPXPXTDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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